5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide
Description
Properties
IUPAC Name |
5-methyl-N,1-diphenylpyrazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-16(17(21)19-14-8-4-2-5-9-14)12-18-20(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYMTAMKAQPVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-methyl-1H-pyrazole-4-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyrazole derivatives exhibit significant variability in melting points (mp) and solubility based on substituents. For example:
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): mp 133–135°C, yield 68% .
- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b): mp 171–172°C, yield 68% .
- Target compound (carbothioamide): While specific mp data are unavailable, the thioamide group (C=S vs.
Table 1: Physical Properties of Selected Pyrazole Derivatives
Spectroscopic Differences
- IR Spectroscopy : Carboxamides (e.g., 3a–3e) show C=O stretches near 1636–1560 cm⁻¹ , while thioamides exhibit C=S stretches at ~1250–1000 cm⁻¹.
- NMR : The thioamide’s NH proton typically resonates downfield (δ ~9–10 ppm) compared to carboxamides (δ ~8.1–8.5 ppm) due to reduced hydrogen bonding .
Computational and Crystallographic Insights
- DFT Studies : For triazole-carbohydrazides, HOMO-LUMO gaps (~4.64 eV) and dipole moments (~4.64 Debye) indicate charge transfer and polarity relevant to bioactivity . Similar analyses for the target compound could predict its electronic properties.
- Crystallography : Carboxamides (e.g., ) form hydrogen-bonded networks via NH···O interactions. Thioamides may instead engage in NH···S or weaker CH···S contacts, altering crystal packing .
Biological Activity
5-Methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with methyl and diphenyl substituents, contributing to its lipophilicity and biological activity.
Target Enzymes
Research indicates that compounds within the pyrazole class can interact with various biological targets. Notably, this compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation:
- Cyclin-dependent kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Monoamine oxidases (MAOs) : The compound exhibits inhibitory activity against MAO-B, which is relevant for neurodegenerative diseases.
Biochemical Pathways
The inhibition of CDKs results in disrupted signaling pathways associated with tumor growth. Additionally, by inhibiting MAOs, the compound may influence neurotransmitter levels, providing potential therapeutic effects in mood disorders.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.08 | CDK inhibition |
| NCI-H460 | 0.16 | Apoptosis induction |
| HepG2 | 0.25 | Cell cycle arrest |
These findings demonstrate its effectiveness in inducing apoptosis and inhibiting proliferation in cancer cells.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes:
- In vitro studies : Demonstrated significant reduction in prostaglandin E2 levels.
- Animal models : Reduced carrageenan-induced edema comparable to standard anti-inflammatory drugs like indomethacin.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Candida albicans | 30 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study by Bandgar et al. assessed various pyrazole derivatives for anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.08 µM, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The observed effects were attributed to the inhibition of COX enzymes and subsequent reduction in inflammatory mediators .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and thiourea derivatives. Key steps include:
- Cyclocondensation : Using reagents like DMF-DMA to form the pyrazole core .
- Thioamide introduction : Reaction with Lawesson’s reagent or thiourea under reflux conditions in solvents like ethanol or dichloromethane .
- Optimization : Control of temperature (70–90°C), solvent polarity, and catalyst selection (e.g., KOH) to improve yields (typically 60–85%) and reduce side products. Monitoring via TLC or HPLC is critical .
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- 1H NMR/13C NMR : Confirm substitution patterns (e.g., phenyl groups at N1 and C4, methyl at C5) and thiocarbonyl resonance (~δ 190 ppm in 13C NMR) .
- IR Spectroscopy : Detect thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ and NH stretches (~3300 cm⁻¹) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly the planar pyrazole ring and dihedral angles between substituents. Crystallization often requires slow evaporation from DMSO/EtOH mixtures .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase (DHFR). Key parameters include docking scores (e.g., −9.2 kcal/mol for DHFR), hydrogen bonds with active-site residues (e.g., Arg70, Asp94), and hydrophobic interactions with trifluoromethyl/phenyl groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) using GROMACS .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line (e.g., MCF-7 vs. HeLa), and incubation time.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, IC50 discrepancies against cancer cells may arise from differences in mitochondrial activity assays (MTT vs. SRB) .
Q. What advanced spectroscopic methods elucidate reaction mechanisms during synthesis?
- In-situ FT-IR : Track thiocarbonyl formation in real-time during reflux.
- HRMS-ESI : Identify intermediates (e.g., m/z 324.0982 for [M+H]+) and byproducts.
- Solid-state NMR : Resolve conformational polymorphism in crystalline products .
Methodological Considerations
Q. What strategies improve crystallization success for X-ray diffraction studies?
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directed ortho-metalation : Use BuLi to selectively introduce substituents at C3/C5 positions.
- Protecting groups : Temporarily block reactive sites (e.g., thiocarbonyl with Boc groups) during multi-step synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
